molecular formula C12H7ClS B3045513 1-Chloro-dibenzothiophene CAS No. 109014-36-0

1-Chloro-dibenzothiophene

Cat. No.: B3045513
CAS No.: 109014-36-0
M. Wt: 218.7 g/mol
InChI Key: UMAJBTWMRGYFLH-UHFFFAOYSA-N
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Description

1-Chloro-dibenzothiophene is a chemical compound with the formula C12H7ClS. It is a derivative of dibenzothiophene, a sulfur-containing compound that is a component of petroleum . It is used as an intermediate material for OLEDs .


Synthesis Analysis

The synthesis of this compound and similar compounds has been studied extensively. For instance, benzothiophene derivatives have been synthesized using coupling reactions and electrophilic cyclization reactions . Another study demonstrated a simple one-pot preparation of 1-lithiodibenzothiophene from commercial materials via a cascade of two benzyne additions .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using quantum-mechanical calculations based on Hartree–Fock and density functional theory (DFT) approximations . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

This compound and similar compounds have been involved in various chemical reactions. For example, the hydrogenation pathway from the dibenzothiophene (DBT) Hydrodesulfurization (HDS) reaction has been improved using alloys of bulk NiXCoyborides . Another study investigated the oxidative desulfurization of dibenzothiophene .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied. It has a molecular weight of 218.702 . More detailed properties such as dipole moments, thermodynamic properties, and vibration normal modes have been analyzed using quantum-mechanical calculations .

Scientific Research Applications

Synthesis and Characterization

  • Polychlorinated Dibenzothiophenes Synthesis : Polychlorinated dibenzothiophenes (PCDBTs) like 1-Chloro-dibenzothiophene have been synthesized for use as model compounds in environmental and toxicological analysis. The synthesis process involves high-resolution gas chromatography and mass spectrometry for analysis. These compounds are relevant in the study of environmental hazards similar to chlorinated dibenzodioxins and dibenzofurans (Sinkkonen et al., 1990).

  • NMR Spectroscopy in Environmental Chemistry : Chlorinated dibenzothiophenes, including this compound, have been the subject of detailed study using nuclear magnetic resonance (NMR) spectroscopy. This research is crucial in environmental chemistry for identifying and characterizing such compounds (Kolehmainen et al., 1999).

Photophysical and Photochemical Studies

  • Photochemistry of Halogen-Substituted Dibenzothiophene Oxides : Research on the photolysis of halogen-substituted dibenzothiophene oxides, including chloro-substituted derivatives, has been conducted to understand their photophysical properties. These studies are important in the field of organic photochemistry (Nag & Jenks, 2004).

Material Science Applications

  • Electron Affinity in Conjugated Oligomers : Incorporation of dibenzothiophene-S,S-dioxide units (related to chloro-dibenzothiophene) into fluorene oligomers alters the orbital energy levels, increasing the electron affinity of these materials. This is significant in the development of fluorescent materials with specific electronic properties (Perepichka et al., 2005).

Catalysis and Chemical Reactions

  • Catalysis in Oxidative Desulfurization : Dibenzothiophene and its derivatives are used in oxidative desulfurization studies. Such research is vital in refining processes, particularly for removing sulfur from fuels (Lü et al., 2007).

  • Hydrodesulfurization Reaction Study : Density functional theory has been used to study the hydrodesulfurization of dibenzothiophene, a process critical in fuel refining for sulfur removal (Weber & Veen, 2008).

Environmental Analysis

  • Environmental Impact Analysis : Research has been conducted on the synthesis and environmental analysis of chlorinated dibenzothiophenes. This is crucial for understanding their potential environmental impact and for developing methods to detect and analyze these compounds in environmental samples (Sinkkonen & Koistinen, 1990).

Safety and Hazards

1-Chloro-dibenzothiophene, like other similar compounds, can be harmful if swallowed. It is very toxic to aquatic life with long-lasting effects . It is advised to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

Future Directions

While specific future directions for 1-Chloro-dibenzothiophene were not found in the retrieved sources, research into similar compounds such as benzothiophene derivatives continues to be active, with a focus on their synthesis, biological evaluation, and potential applications .

Properties

IUPAC Name

1-chlorodibenzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAJBTWMRGYFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70335775
Record name 1-Chloro-dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109014-36-0
Record name 1-Chloro-dibenzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70335775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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